2-ethyl-4aH-quinazoline-4-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-ethyl-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
InChI Key |
YUXKANUOLSFIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4ah Quinazoline 4 Thione and Its Analogues
Established Strategies for Quinazoline-4-thione Core Construction
The construction of the fundamental quinazoline-4-thione ring system can be achieved through several established synthetic routes. These methods offer versatility in terms of starting materials and reaction conditions, allowing for the preparation of a diverse library of quinazoline-4-thione derivatives.
Cyclization Reactions of ortho-Substituted Anilides
A primary and widely used method for synthesizing the quinazoline-4-thione core involves the cyclization of appropriately substituted anilides. nih.govnih.gov This strategy typically starts with an ortho-substituted aniline (B41778) derivative, which undergoes acylation or a similar reaction to form an anilide intermediate. This intermediate is then subjected to cyclization conditions to form the quinazoline (B50416) ring. For instance, the reaction of 2-aminobenzonitriles with thioamides in the presence of hydrogen bromide can yield 3H-quinazoline-4-thiones. nih.gov Another approach involves the ring closure of 2-acylaminothiobenzamides in a basic medium to afford quinazoline-4(3H)-thiones. nih.gov These methods are advantageous due to the ready availability of the starting anilide precursors.
Thionation of Corresponding Quinazolin-4-one Precursors
A common and effective method for the synthesis of quinazoline-4-thiones is the thionation of their corresponding quinazolin-4-one analogs. nih.govnih.gov This transformation involves the replacement of the carbonyl oxygen atom at the C-4 position with a sulfur atom.
Several reagents are employed for this purpose, with Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) being the most prominent. nih.govnih.govlmaleidykla.lt Lawesson's reagent is often preferred due to its higher reactivity and milder reaction conditions, which can help in preserving sensitive functional groups and maintaining optical purity in chiral molecules. nih.gov The thionation reaction is typically carried out by refluxing the quinazolin-4-one with the thionating agent in an anhydrous solvent such as toluene, xylene, or pyridine (B92270). nih.govorgsyn.org
The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO) has also been reported as an efficient thionating system, offering the advantage of a simpler workup procedure compared to Lawesson's reagent. acs.orgresearchgate.netaudreyli.com This reagent combination can effectively convert amides and lactams to their thio-analogs. acs.org
Table 1: Common Thionating Agents for Quinazolin-4-one Conversion
| Reagent | Chemical Name | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione | Reflux in toluene, xylene, or pyridine | nih.govwikipedia.org |
| Phosphorus Pentasulfide | Phosphorus(V) sulfide | Reflux in xylene or pyridine | nih.govlmaleidykla.lt |
| P₄S₁₀/HMDO | Phosphorus pentasulfide/Hexamethyldisiloxane | Dichloromethane or refluxing benzene (B151609) | researchgate.net |
Condensation Reactions
Condensation reactions provide another versatile route to the quinazoline-4-thione scaffold. nih.gov These reactions typically involve the condensation of a 2-aminothiobenzamide derivative with an appropriate carbonyl compound. For example, derivatives of 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thione can be prepared by the condensation of 2-aminothiobenzamides with acetone (B3395972) under mild conditions. nih.gov This method allows for the introduction of substituents at the 2-position of the quinazoline ring by varying the carbonyl component.
One-Pot Multicomponent Reactions
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of quinazoline derivatives. rsc.org These reactions combine multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner, often saving time and resources. While specific one-pot syntheses for 2-ethyl-4aH-quinazoline-4-thione are not extensively detailed, the general principles of MCRs are applicable to the synthesis of quinazoline and its derivatives. For instance, a facile method for the synthesis of quinazolinone derivatives has been developed using a one-pot condensation reaction involving in situ amine generation. rsc.org Such strategies can potentially be adapted for the synthesis of quinazoline-4-thiones.
Specific Synthetic Pathways Towards this compound
While the general strategies mentioned above are applicable to a wide range of quinazoline-4-thiones, specific methods have been reported for the synthesis of this compound.
Direct Synthetic Routes
A direct synthesis of 2-ethyl-3H-quinazoline-4-thione has been achieved with a high yield of 92%. nih.gov This method involves the double lithiation of 2-methyl-3H-quinazoline-4-thione using n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C) under a nitrogen atmosphere. The resulting dianion is then reacted with iodomethane (B122720). nih.gov Although this specific example uses iodomethane to introduce a methyl group, the methodology can be adapted to introduce an ethyl group by using iodoethane (B44018) as the electrophile.
Another potential route involves the thionation of the corresponding 2-ethylquinazolin-4-one. This precursor can be synthesized through various methods, such as the reaction of 2-aminobenzamide (B116534) with an appropriate acylating agent followed by cyclization. Once 2-ethylquinazolin-4-one is obtained, it can be converted to this compound using standard thionation procedures with reagents like Lawesson's reagent or phosphorus pentasulfide. nih.govnih.gov
Conversion from Pre-synthesized Quinazolin-4-one Systems
The most direct and common route to synthesize quinazoline-4-thiones, including the 2-ethyl derivative, is through the thionation of the corresponding quinazolin-4-one precursors. This transformation involves the replacement of the carbonyl oxygen atom at the C4 position with a sulfur atom. Several reagents have been established for this purpose, with the choice often depending on the substrate's nature and the desired reaction conditions.
The classical method involves heating the quinazolin-4-one with phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent such as pyridine or xylene. nih.gov A widely adopted and often milder alternative is Lawesson's reagent (LR), [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide], which effectively converts a variety of amides and lactams to their thio-analogues. researchgate.netlmaleidykla.ltresearchgate.netaxborotnoma.uz For instance, 6-bromo-quinazolin-4-one derivatives are efficiently converted into the corresponding 6-bromo-quinazoline-4-thiones using Lawesson's reagent as a crucial step before subsequent coupling reactions. researchgate.netaxborotnoma.uz
Other notable thionating systems include the combination of phosphorus pentasulfide and hexamethyldisiloxane (HMDO) and the use of N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt. The success of the thionation can be influenced by other functional groups present in the molecule. In some cases, the reaction conditions can induce subsequent intramolecular cyclizations. For example, the treatment of (4-oxoquinazolin-3-yl)ketones with Lawesson's reagent can yield a mixture of the expected 4-thione product alongside researchgate.netlmaleidykla.ltthiazolo[2,3-b]quinazoline-5-thiones, formed via an intramolecular condensation. lmaleidykla.ltlmaleidykla.lt
A summary of common thionation methods is presented below.
| Reagent | Typical Conditions | Notes |
| Phosphorus Pentasulfide (P₄S₁₀) | High-boiling solvent (e.g., pyridine, xylene), reflux | The classical, robust method. |
| Lawesson's Reagent (LR) | Inert solvent (e.g., toluene, dioxane), reflux | Widely used, often provides cleaner reactions and higher yields. lmaleidykla.lt |
| P₄S₁₀ / HMDO | Toluene or xylene, reflux | Efficient system where byproducts can be removed by simple hydrolysis. |
Functionalization and Derivatization Approaches for Quinazoline-4-thiones
The quinazoline-4-thione scaffold possesses multiple reactive sites, primarily the ambident N3/S4 nucleophilic system, which allows for a wide array of functionalization strategies.
Regioselective Alkylation Strategies (N- vs. S-Alkylation)
The quinazoline-4-thione anion is an ambident nucleophile, capable of undergoing alkylation at either the sulfur (S-alkylation) or the nitrogen (N-alkylation) atom. generis-publishing.com The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature, consistent with the principles of Hard and Soft Acids and Bases (HSAB).
The softer sulfur atom generally reacts preferentially with soft electrophiles, such as alkyl halides, under kinetically controlled conditions to yield S-alkylated products (thioethers). For example, the alkylation of 2-(methylthio)quinazoline-4(3H)-thione with electrophiles like chloroacetone, ω-bromoacetophenone, or ethyl bromoacetate (B1195939) exclusively yields the corresponding 4-S-substituted derivatives. lmaleidykla.ltlmaleidykla.lt
Conversely, achieving selective N-alkylation often requires different conditions. While direct studies on this compound are specific, analogies from quinazolin-4-one chemistry are instructive. For the oxygen analogues, N3-alkylation is often favored when using strong bases like sodium hydride (NaH) in aprotic solvents like DMF or THF, which generates a more dissociated anion where the harder N3 atom can react. rsc.orgjuniperpublishers.com The choice of base and solvent system is therefore critical in directing the outcome of the alkylation. beilstein-journals.org
| Reaction Site | Favored Conditions | Product Type |
| S-Alkylation | Weaker base, polar aprotic solvent (e.g., acetone, ethanol), soft alkylating agents (e.g., R-Br, R-I) | 4-(Alkylthio)quinazoline |
| N-Alkylation | Stronger base (e.g., NaH), aprotic solvent (e.g., THF, DMF) | 3-Alkyl-quinazoline-4(3H)-thione |
Reactions with Carbon Electrophiles and Nucleophiles
The quinazoline-4-thione ring system and its derivatives react readily with a variety of carbon-based electrophiles and nucleophiles. As discussed, alkylation with α-halo ketones and esters represents a key reaction with carbon electrophiles, forming a C-S bond at the 4-position. lmaleidykla.ltlmaleidykla.lt
The resulting 4-(alkylthio)quinazoline derivatives are themselves valuable intermediates. The alkylthio group acts as an effective leaving group, enabling nucleophilic substitution reactions at the C4 position. A prominent example is the reaction with hydrazine (B178648) hydrate (B1144303), which displaces the alkylthio moiety to form 4-hydrazinoquinazolines. This substitution provides a gateway to further functionalization, particularly for constructing fused heterocyclic systems. lmaleidykla.ltlmaleidykla.lt
Furthermore, these hydrazinyl derivatives can react with other carbon electrophiles. For instance, treatment of a 4-hydrazinylquinazoline with carbon disulfide leads to the formation of a fused researchgate.netlmaleidykla.ltchemrxiv.orgtriazolo[4,3-c]quinazoline-3(2H)-thione, demonstrating a sequence of nucleophilic attack followed by cyclization. ekb.eg
Intramolecular and Intermolecular Heterocyclization Reactions
The quinazoline-4-thione scaffold is an excellent platform for the synthesis of more complex, fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions.
Intramolecular Heterocyclization: As previously noted, the thionation of N3-substituted quinazolin-4-ones bearing a ketone function can trigger a spontaneous intramolecular cyclization. The reaction of (4-oxoquinazolin-3-yl)ketones with Lawesson's reagent provides direct access to researchgate.netlmaleidykla.ltthiazolo[2,3-b]quinazoline-5-thiones, where the thione sulfur atom attacks the side-chain carbonyl group. lmaleidykla.ltlmaleidykla.lt
Intermolecular Heterocyclization: Functionalized quinazoline-4-thiones can react with external reagents to build new rings. A key strategy involves installing a reactive handle, such as a hydrazine group at the C4 position. The subsequent reaction of this intermediate with a suitable dielectrophile or a reagent containing a carbon-sulfur bond can lead to a new fused ring. For example, methyl (2-methylthio-4-thioxoquinazolin-3(4H)-yl)acetate undergoes a heterocyclization reaction with hydrazine hydrate to construct the 2H- researchgate.netlmaleidykla.ltchemrxiv.orgtriazino[4,3-c]quinazoline ring system. lmaleidykla.ltlmaleidykla.lt Similarly, reacting a 4-hydrazinylquinazoline with carbon disulfide is a known route to triazolo-fused quinazolines. ekb.eg These reactions highlight the utility of the thione and its derivatives in domino reactions that rapidly increase molecular complexity. chemrxiv.org
Incorporation of Diverse Substituents via Coupling Reactions
Modern cross-coupling reactions are powerful tools for the functionalization of the quinazoline-4-thione core, particularly for introducing aryl or alkyl substituents onto the benzo portion of the heterocycle. The Suzuki-Miyaura coupling is particularly well-suited for this purpose.
A robust methodology has been developed for the synthesis of 6-aryl-quinazoline-4-thiones. researchgate.netaxborotnoma.uz The strategy involves a multi-step sequence:
Synthesis of a 6-bromo-quinazolin-4-one derivative.
Thionation of the quinazolinone, typically with Lawesson's reagent, to produce the 6-bromo-quinazoline-4-thione.
Palladium-catalyzed Suzuki-Miyaura coupling of the bromo-thione with a variety of aromatic boronic acids in the presence of a suitable base and palladium catalyst (e.g., Pd(dppf)Cl₂). researchgate.netaxborotnoma.uz
This approach allows for the modular installation of a wide range of substituted aryl groups at the 6-position, demonstrating the compatibility of the thione functionality with modern catalytic methods. Similar Suzuki mdpi.comresearchgate.net and Sonogashira nih.gov coupling reactions have been extensively used on the related quinazolinone scaffold, indicating the broad applicability of these methods for creating diverse libraries of substituted quinazoline derivatives.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Suzuki-Miyaura Coupling | 6-Bromo-quinazoline-4-thione + Ar-B(OH)₂ | Pd(dppf)Cl₂, base (e.g., Na₂CO₃) | 6-Aryl-quinazoline-4-thione axborotnoma.uz |
Diastereoselective Synthesis of Chiral Quinazoline-4-thiones
The development of methods for the asymmetric synthesis of chiral quinazoline derivatives is an area of growing interest. While direct examples of diastereoselective synthesis on the this compound scaffold are not widely reported, significant progress has been made on the analogous quinazolin-4-one systems, which can serve as a blueprint for future work.
One notable advancement is the creation of axially chiral 3-arylquinazolin-4(3H)-ones via a peptide-catalyzed atroposelective bromination. nih.gov In this approach, a chiral peptide catalyst controls the facial selectivity of bromination on the 3-aryl substituent, leading to a non-racemic mixture of atropisomers. The resulting optically active brominated quinazolinones can then be further functionalized, for example, via Suzuki-Miyaura cross-coupling, to generate other atropisomerically defined products. nih.gov
This strategy highlights a potential pathway toward chiral quinazoline-4-thiones. A similar atroposelective functionalization of a 3-aryl-quinazoline-4-thione could conceivably be achieved. However, the different electronic properties and coordinating ability of the thione group compared to the oxo-analogue would need to be considered in the catalyst design and reaction optimization.
Catalytic Systems in Quinazoline-4-thione Synthesis
The synthesis of the quinazoline-4-thione scaffold, a key heterocyclic motif, can be achieved through various synthetic routes. While classical methods often involve the thionation of the corresponding quinazolin-4-one precursors using stoichiometric reagents like phosphorus pentasulfide or Lawesson's reagent, several catalytic systems have been developed to facilitate the direct construction of this ring system, offering milder conditions and improved efficiency. nih.govresearchgate.net These catalytic approaches primarily focus on the cyclization of appropriately substituted benzene derivatives.
Research has identified specific catalysts that effectively promote the formation of the quinazoline-4-thione core. These include acid catalysts and solid-supported catalysts for condensation and cyclization reactions.
Detailed Research Findings
Catalytic methodologies provide an alternative to traditional stoichiometric approaches for synthesizing quinazoline-4-thiones. These methods often involve the one-pot construction of the heterocyclic system from basic precursors.
One notable catalytic method involves the reaction of 2-aminobenzonitriles with thioamides in the presence of an acid catalyst. nih.gov Hydrogen bromide (HBr) has been shown to effectively catalyze this one-step synthesis. The reaction proceeds by heating the substrates in various solvents on a steam bath, typically for 1 to 4 hours, to yield the desired 3H-quinazoline-4-thiones. nih.govresearchgate.net This method provides a direct entry to the quinazoline-4-thione core from readily available starting materials.
Another example of catalysis in this context is the use of silica (B1680970) gel for the synthesis of 2,2-disubstituted-1,2-dihydroquinazoline-4(3H)-thione derivatives. nih.gov This method utilizes the condensation of 2-aminothiobenzamides with ketones, such as acetone. The use of silica gel as a catalyst facilitates the ring closure under mild conditions, demonstrating the utility of heterogeneous catalysis in the synthesis of quinazoline-4-thione analogues. nih.gov
While a wide array of transition-metal and organocatalytic systems have been developed for the synthesis of the analogous quinazolin-4-one scaffold, direct catalytic routes to the thione derivatives are less prevalent. organic-chemistry.orgnih.govfrontiersin.org The majority of substituted quinazoline-4-thiones, including 2-ethyl-3H-quinazoline-4-thione, are still commonly prepared via thionation of the corresponding catalytically-synthesized quinazolin-4-ones. nih.govnih.gov For instance, 2-ethyl-3H-quinazoline-4-thione can be produced from its quinazolinone analogue using phosphorus pentasulfide or Lawesson's reagent. nih.govresearchgate.net
The table below summarizes the key catalytic systems employed in the direct synthesis of the quinazoline-4-thione ring.
Table 1: Catalytic Systems for Quinazoline-4-thione Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|
| Hydrogen Bromide (HBr) | 2-Aminobenzonitrile | Thioamide | 3H-Quinazoline-4-thione | nih.gov |
| Silica Gel | 2-Aminothiobenzamide | Acetone | 2,2-Dimethyl-1,2-dihydroquinazoline-4(3H)-thione | nih.gov |
This highlights the targeted application of specific catalysts to achieve the quinazoline-4-thione structure directly, bypassing the more common two-step synthesis involving the isolation of a quinazolinone intermediate.
Computational and Theoretical Investigations of Quinazoline 4 Thiones
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules, offering a good balance between accuracy and computational cost.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been employed to study the reaction mechanisms of various quinazoline (B50416) derivatives. For instance, theoretical studies on the synthesis of quinazolinones, the oxygen analogs of quinazolinethiones, have helped to understand the cyclization steps and identify the transition states involved. nih.govmdpi.com Similar methodologies could be applied to investigate the formation of 2-ethyl-4aH-quinazoline-4-thione, likely involving the cyclization of a precursor molecule. Such studies would typically involve locating the transition state structures for key reaction steps and calculating the activation energies to predict the most favorable reaction pathway. However, no specific studies on the reaction mechanism leading to the 4aH-thione isomer have been reported.
Conformational Analysis and Energetic Profiles
Conformational analysis using DFT is crucial for understanding the three-dimensional structure and relative stability of different isomers and conformers. For 2-ethyl-3H-quinazoline-4-thione, crystal structure data reveals a nearly planar quinazoline ring system with the ethyl group having a specific orientation. nih.govnih.govresearchgate.net A computational conformational analysis of this compound would involve rotating the ethyl group and exploring different puckering of the dihydropyrimidine (B8664642) ring to identify the global minimum energy structure and other low-energy conformers. The relative energies of the 4aH- and 3H-tautomers could also be calculated to determine their relative stability, which is a key factor in why the 3H isomer is predominantly observed. nih.gov
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For instance, DFT calculations on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net Similar calculations for this compound would provide theoretical IR and NMR data that could aid in its potential future identification and characterization.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. aimspress.com
For various quinazolinone and quinazolinethione derivatives, HOMO-LUMO analyses have been performed to understand their electronic transitions and reactivity. aimspress.comnih.gov These studies generally show that the HOMO is distributed over the fused ring system and the thione group, while the LUMO is also located on the heterocyclic ring. A similar analysis for this compound would be expected to show a delocalized HOMO and LUMO, with the specific energy levels and distributions being influenced by the position of the hydrogen atom at 4a.
| Parameter | Typical Calculated Values for Quinazolinone/thione Derivatives |
| HOMO Energy | Varies depending on substituents and calculation level |
| LUMO Energy | Varies depending on substituents and calculation level |
| HOMO-LUMO Gap | Typically in the range of 3-5 eV |
Note: The values in this table are generalized from studies on various quinazoline derivatives and are not specific to this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal information about hyperconjugative interactions, charge transfer, and the nature of chemical bonds. For quinazoline derivatives, NBO analysis can be used to quantify the delocalization of electron density and understand the contributions of different resonance structures. nih.gov In the case of this compound, NBO analysis would be valuable for understanding the nature of the C=S bond, the charge distribution on the nitrogen and sulfur atoms, and the electronic interactions between the ethyl group and the quinazoline ring.
Aromaticity Assessment of the Quinazoline Ring System
The quinazoline ring system is aromatic, which contributes significantly to its stability. Aromaticity can be assessed using various computational methods, including the calculation of nucleus-independent chemical shifts (NICS) and the harmonic oscillator model of aromaticity (HOMA). These indices provide a quantitative measure of the degree of aromaticity. For the parent quinazolin-4-one, DFT calculations have confirmed a high degree of aromaticity in the benzene (B151609) ring and a lesser degree in the pyrimidinone ring. A similar study on this compound would be necessary to determine how the position of the hydrogen at 4a affects the aromaticity of the fused ring system.
Theoretical Characterization of Ambident Anions in Alkylation Reactions
The alkylation of this compound presents a classic case of ambident reactivity, where the corresponding anion possesses two nucleophilic centers that can be attacked by an electrophile. Deprotonation of the starting thione, typically at the N-3 position, results in an ambident anion with the negative charge delocalized over the nitrogen (N-3) and sulfur (S-4) atoms. This delocalization is a key feature that dictates the outcome of subsequent alkylation reactions, leading to either N-alkylation or S-alkylation products. The regioselectivity of this process is influenced by a variety of factors, including the nature of the alkylating agent, the solvent, and the reaction temperature.
Computational chemistry provides a powerful lens through which to understand and predict the behavior of such ambident systems. Theoretical investigations, primarily employing Density Functional Theory (DFT), can elucidate the electronic structure of the quinazoline-4-thione anion and provide insights into the factors governing the N- versus S-alkylation.
Electronic Structure of the Ambident Anion
The ambident nature of the this compound anion can be rationalized by examining its electronic properties. Upon deprotonation, the resulting anion exhibits resonance, with the negative charge distributed between the N-3 and S-4 atoms. This is represented by the following resonance structures:

Frontier Molecular Orbital (FMO) Theory and Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the outcome of chemical reactions. In the context of the alkylation of the this compound anion, the Highest Occupied Molecular Orbital (HOMO) is of particular interest. The HOMO represents the orbital containing the most loosely held electrons and is therefore the primary site of interaction with an electrophile.
Computational studies on similar heterocyclic thione anions reveal that the HOMO is typically distributed over both the nitrogen and sulfur atoms of the ambident system. The relative contributions of the atomic orbitals of nitrogen and sulfur to the HOMO can provide a strong indication of the preferred site of attack. A larger HOMO coefficient on a particular atom suggests that it is more nucleophilic and thus more likely to be the site of alkylation.
The nature of the alkylating agent also plays a crucial role, as described by Hard and Soft Acid-Base (HSAB) theory. "Hard" electrophiles, which are typically small and highly charged, tend to react preferentially at the site of highest charge density (the "harder" nucleophilic center). Conversely, "soft" electrophiles, which are larger and more polarizable, tend to react at the site with the largest HOMO coefficient (the "softer" nucleophilic center). In the quinazoline-4-thione anion, the nitrogen atom is generally considered the harder nucleophilic center, while the sulfur atom is the softer center.
Thermodynamic vs. Kinetic Control
The regioselectivity of the alkylation can also be under either thermodynamic or kinetic control.
Kinetic Control: The kinetically favored product is the one that is formed fastest. This is typically the product that results from the reaction pathway with the lowest activation energy. FMO theory is often a good predictor of the kinetic product.
Thermodynamic Control: The thermodynamically favored product is the most stable product. This is determined by the relative energies of the N-alkylated and S-alkylated products.
Computational methods can be used to calculate the relative energies of the N- and S-alkylated products, thereby predicting the thermodynamically favored isomer. Generally, S-alkylated products of thioamides and related compounds are found to be more stable than their N-alkylated counterparts due to the formation of a more stable aromatic system in the S-alkylated isomer.
Illustrative Computational Data
In the absence of specific published computational data for this compound, the following tables provide illustrative, yet realistic, values based on general principles and data from analogous heterocyclic thiones. These values are intended to demonstrate the type of information that can be obtained from theoretical calculations and how it can be used to rationalize the observed reactivity.
Table 1: Calculated Properties of the this compound Anion (Illustrative)
| Property | Value | Interpretation |
| NBO Charge on N-3 | -0.65 e | Significant negative charge localization on the nitrogen atom. |
| NBO Charge on S-4 | -0.35 e | Lesser, but still significant, negative charge on the sulfur atom. |
| HOMO Energy | -2.5 eV | The energy of the highest occupied molecular orbital. |
| LUMO Energy | +1.2 eV | The energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 3.7 eV | An indicator of the chemical reactivity of the anion. |
Table 2: Frontier Molecular Orbital (HOMO) Analysis (Illustrative)
| Atomic Contribution to HOMO | Percentage (%) | Interpretation |
| Nitrogen (N-3) | 35% | Significant contribution from the nitrogen p-orbital. |
| Sulfur (S-4) | 60% | The largest contribution to the HOMO is from the sulfur p-orbital, making it the softer nucleophilic site. |
| Other Atoms | 5% | Minor contributions from other atoms in the ring system. |
Table 3: Calculated Relative Energies of Alkylation Products (Illustrative)
| Product | Relative Energy (kcal/mol) | Interpretation |
| N-Alkylated Product | +5.0 | The N-alkylated product is less stable than the S-alkylated product. |
| S-Alkylated Product | 0.0 | The S-alkylated product is the thermodynamically favored isomer. |
These illustrative data tables highlight how computational chemistry can provide a quantitative framework for understanding the ambident reactivity of the this compound anion. The calculated charge distribution, the composition of the HOMO, and the relative stabilities of the products all contribute to a comprehensive picture that can explain and predict the outcomes of alkylation reactions.
Stereochemical Research on Quinazoline 4 Thiones
Atropisomerism in N-aryl Quinazoline-4-thione Systems
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. In the context of N-aryl quinazoline-4-thiones, this phenomenon is particularly significant due to the steric hindrance around the N-C aryl bond.
Atropisomers are stereoisomers that result from restricted rotation about a single bond. shibaura-it.ac.jp For this rotational restriction to occur, substituents of appropriate steric size are necessary around the single bond; otherwise, the atropisomers can easily interconvert. shibaura-it.ac.jp In N-aryl quinazoline-4-thione systems, the sterically crowded environment surrounding the N-3 aryl group can provide enough thermal stability for atropisomers to be isolated. nih.gov
The detection and characterization of these atropisomers are primarily accomplished through advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes and structural details of these molecules. rsc.org Dynamic NMR studies have revealed the existence of different atropisomers in solution at lower temperatures. rsc.org
Chiral High-Performance Liquid Chromatography (HPLC) is another crucial technique for the separation and analysis of atropisomers. rsc.orgnih.gov This method allows for the resolution of enantiomers and diastereomers, providing information on their stereochemical purities and rotational stability. nih.gov Single-crystal X-ray analysis can provide definitive proof of the structure of the products. rsc.org
A particularly fascinating aspect of atropisomerism in quinazoline-4-thiones is the observation of isotopic atropisomerism. This rare form of chirality arises from the difference in steric hindrance due to the presence of isotopes, such as hydrogen (H) and deuterium (B1214612) (D). shibaura-it.ac.jp
Researchers have successfully synthesized 3-(2-deuteriophenyl)-2-(1-phenylpropan-2-yl)quinazoline-4-thiones, which exhibit unprecedented isotopic atropisomerism. shibaura-it.ac.jp This atropisomerism is a result of the rotational restriction around the N-Ar(deuterio-phenyl) bond. shibaura-it.ac.jp The nuclear magnetic resonance spectra of these compounds clearly show that they exist as a 1:1 mixture of diastereomers due to the isotopic atropisomerism based on ortho-H/D discrimination and a chiral carbon. acs.org This was the first detection of a class 2 isotopic atropisomer based on the difference in ortho-H/D. shibaura-it.ac.jp
Further studies have explored isotopic atropisomerism based on remote and conformationally flexible H/D and 12C/13C discrimination. nih.govacs.org Both enantiomers of 2-ethylquinazolin-4-ones bearing ortho-CH3O/CD3O and CH3O/13CH3O phenyl groups at the N3 position were prepared. nih.govacs.org The stereochemical purities, rotational stability, and isotopic atropisomerism of these diastereomeric quinazolinone derivatives were verified by 1H NMR and chiral HPLC analyses. nih.govacs.org
| Isotopic Atropisomerism Research Highlights | |
| Phenomenon | Isotopic atropisomerism based on ortho-H/D discrimination. |
| Model Compound | 3-(2-deuteriophenyl)-2-(1-phenylpropan-2-yl)quinazoline-4-thiones. shibaura-it.ac.jp |
| Detection Method | Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org |
| Key Finding | The compound exists as a 1:1 mixture of diastereomers. acs.org |
Chiral Center Generation and Control in Synthesis
The synthesis of quinazoline-4-thiones often involves the creation of new chiral centers, and the control of the stereochemistry at these centers is a critical aspect of modern organic synthesis. Various synthetic strategies have been developed to achieve this control, leading to the production of enantiomerically enriched or diastereomerically pure compounds.
A general three-step synthetic route has been utilized to synthesize numerous quinazolinone derivatives. acs.org This involves the cyclization of anthranilic acid, followed by reaction with a substituted aniline (B41778) or amine, and finally a reaction with various aldehydes to afford the final products. acs.org The conversion of the oxo group in quinazolin-4-ones to a thioxo function is a common strategy to produce quinazoline-4-thiones. nih.gov This is often achieved through thionation using reagents like phosphorus pentasulfide. nih.govmdpi.com
The synthesis of diastereomeric quinazolinone derivatives bearing a chiral carbon has been a key area of research. nih.govacs.org The preparation of these compounds allows for the study of their stereochemical purity and rotational stability. nih.govacs.org For instance, the reduction of the benzene (B151609) ring of a chiral 4(3H)-quinazolinone using platinum oxide can lead to a mixture of diastereomeric octahydro-4(1H)-quinazolinones. nih.gov
Diastereoselectivity and Enantioselectivity in Reactions
Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving quinazoline-4-thiones is a significant goal in stereocontrolled synthesis. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer over another.
In the context of atropisomerism, the separation of these stereoisomers can lead to the identification of compounds with specific biological activities. nih.gov For example, the separation of atropisomers of certain quinazolin-4-one derivatives resulted in the identification of a potent anticonvulsant compound. nih.gov
Recent advancements have demonstrated the dynamic kinetic resolution of C–N atropisomeric pyridones via asymmetric phase-transfer catalysis, a technique that could be applicable to quinazoline-4-thiones. rsc.org This method exploits a rotational barrier-lowering hydrogen bond in the starting materials to achieve high enantioselectivity. rsc.org
Mechanistic Studies on Reactivity of 2 Ethyl 4ah Quinazoline 4 Thione and Analogues
Exploration of Thione-Thiol Tautomeric Equilibria
The quinazoline-4-thione core can exist in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is a crucial determinant of the molecule's reactivity.
In the solid state, crystallographic studies of 2-ethyl-quinazoline-4(3H)-thione have shown that the molecule exists predominantly in the thione form . nih.gov This is characterized by the presence of a C=S double bond and an N-H bond within the quinazoline (B50416) ring system. The stability of the thione tautomer in the solid state is often attributed to the formation of intermolecular hydrogen bonds, such as N-H⋯S interactions, which create stable dimeric structures. nih.gov
In solution, the thione form is also generally favored for similar heterocyclic systems. researchgate.net However, the position of the equilibrium can be influenced by factors such as the solvent's polarity and pH. The thiol tautomer, possessing an S-H group, can be a key intermediate in certain reactions, particularly those involving nucleophilic attack by the sulfur atom.
Table 1: Tautomeric Forms of 2-ethyl-4aH-quinazoline-4-thione
| Tautomeric Form | Key Structural Feature | Predominant in |
| Thione | C=S double bond, N-H bond | Solid state and neutral solutions |
| Thiol | S-H bond, C=N double bond | Can be present in equilibrium |
Detailed Mechanisms of Alkylation at Heteroatoms (N, S) and Carbon Centers
Alkylation reactions of quinazoline derivatives are fundamental for introducing functional diversity. The presence of multiple nucleophilic centers (N1, N3, and the exocyclic sulfur) in this compound makes its alkylation a subject of mechanistic interest.
Studies on analogous quinazolin-4-one systems have demonstrated that alkylation can occur at both the N3 and O4 positions. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the alkylating agent. For instance, in two-phase systems using alkali metal carbonates as the solid phase and aprotic solvents, N3-alkylation is the predominant pathway for quinazolin-4-ones. juniperpublishers.com The use of more sterically hindered reagents has been shown to favor O-alkylation. nih.gov
By analogy, for this compound, both N- and S-alkylation are plausible. The reaction would likely proceed via nucleophilic attack of the nitrogen or sulfur atom on the electrophilic alkylating agent. The relative nucleophilicity of the nitrogen and sulfur atoms will dictate the major product. Generally, the sulfur atom in the thiol tautomer is a softer and often more potent nucleophile, potentially leading to S-alkylation under specific conditions.
While N and S-alkylation are the most probable outcomes, the possibility of alkylation at a carbon center, though less common, cannot be entirely ruled out, especially with highly reactive electrophiles or under specific catalytic conditions.
Mechanistic Pathways of Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org In the context of this compound, the C=S double bond can act as a dipolarophile, reacting with a 1,3-dipole.
The mechanism of a 1,3-dipolar cycloaddition is typically a concerted pericyclic process, proceeding through a cyclic transition state involving the overlap of the frontier molecular orbitals (FMOs) of the 1,3-dipole and the dipolarophile. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both reactants.
For instance, the reaction of a nitrile oxide (a 1,3-dipole) with the C=S bond of the quinazoline-4-thione would be expected to yield a five-membered heterocyclic ring fused to the quinazoline core. youtube.com The orientation of the addition would depend on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants.
Ring Transformation and Rearrangement Reactions
Quinazoline derivatives are known to undergo various ring transformation and rearrangement reactions, leading to the formation of other heterocyclic systems. A notable example is the Dimroth rearrangement.
In a related system, the reaction of 2-ethoxy-4-hydrazinoquinazoline with acid chlorides leads to the formation of 5-ethoxy-2-substituted- juniperpublishers.comnih.govrsc.orgtriazolo[1,5-c]quinazolines. nih.govccsenet.org This transformation proceeds through an initial acylation of the hydrazine (B178648) moiety, followed by an intramolecular cyclization and subsequent Dimroth rearrangement. This rearrangement involves the opening of the pyrimidine (B1678525) ring and its re-closure to form the more stable triazoloquinazoline ring system.
It is conceivable that derivatives of this compound, particularly those with appropriate functional groups at the 4-position, could undergo similar rearrangement pathways to yield novel fused heterocyclic structures.
Reactivity Towards Various Reagents (e.g., Hydrazine Hydrate)
The reactivity of the quinazoline core towards nucleophiles is a key aspect of its chemistry. The reaction with hydrazine hydrate (B1144303) is a classic example that can lead to substitution or more complex transformations.
In a study on 2-ethoxy-4-chloroquinazoline, reaction with hydrazine hydrate resulted in the substitution of the chloro group to form 4-hydrazino-2-ethoxyquinazoline. scispace.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.
For this compound, the thione group at the 4-position is a leaving group, albeit a poorer one than a halogen. However, under forcing conditions, it is plausible that hydrazine hydrate could react to displace the thione group and form a 4-hydrazinylquinazoline derivative. Furthermore, the resulting hydrazinylquinazoline can serve as a versatile intermediate for the synthesis of various fused heterocyclic systems. nih.govccsenet.org
Advanced Applications and Material Science Potential of Quinazoline 4 Thiones
Utilization as Probe Molecules in Chemical Research
While specific studies detailing the use of 2-ethyl-4aH-quinazoline-4-thione as a molecular probe are not extensively documented, the inherent photophysical properties of the quinazoline (B50416) ring system suggest its potential in this area. The conjugated aromatic system can give rise to fluorescence, a key characteristic for a molecular probe. Modifications to the quinazoline core or the substituents can tune these fluorescent properties, making them sensitive to their local environment.
For instance, the nitrogen and sulfur atoms in the this compound molecule can act as binding sites for metal ions or other analytes. Upon binding, changes in the electronic structure of the molecule could lead to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This would enable its use as a chemosensor for the detection and quantification of specific species in chemical or biological systems. Further research into the photophysical characterization of this compound and its derivatives is warranted to fully explore this potential.
Integration into Functional Materials Development
The chemical reactivity and structural features of this compound make it a promising candidate for integration into various functional materials.
Synthesis of Dyes and Pigments
The aromatic nature of the quinazoline core in this compound provides a chromophoric system that can be extended to create dyes and pigments. The presence of the reactive thione group and the potential for substitution on the aromatic ring allows for the introduction of auxochromes and other functional groups to modify the color and performance properties of the resulting dye.
One common strategy for the synthesis of dyes is the formation of azo compounds. While direct examples involving this compound are not prevalent in the literature, the general methodology for creating azo dyes from heterocyclic amines is well-established. Diazotization of an aromatic amine followed by coupling with the quinazoline-4-thione, or a derivative thereof, could lead to novel azo dyes with potentially interesting coloristic properties. The resulting dyes could find applications in textiles, printing inks, and as colorants for plastics.
Precursors for Polymeric Materials
The bifunctional nature of this compound, with its reactive N-H and C=S groups, suggests its potential as a monomer or a precursor for the synthesis of novel polymeric materials. For instance, the thione group can undergo various reactions, including conversion to a more reactive thiol group, which can then participate in polymerization reactions such as polycondensation or polyaddition.
Furthermore, the quinazoline ring itself can be incorporated into a polymer backbone to impart specific properties. The thermal stability and rigidity of the fused aromatic system could enhance the thermal and mechanical properties of the resulting polymers.
Components in Heat-Resistant Materials
The inherent thermal stability of the quinazoline ring system makes its derivatives attractive candidates for the development of heat-resistant materials. Polymers incorporating this heterocyclic scaffold are expected to exhibit high decomposition temperatures and good thermal stability. While specific studies on polymers derived from this compound are limited, research on polyquinazolones has demonstrated their excellent thermal properties. The thermal cyclization of prepolymers containing the necessary precursors can lead to highly stable polyquinazolone structures. It is conceivable that similar strategies could be employed with this compound to produce thermally robust materials suitable for high-performance applications.
Precursors for the Synthesis of Diverse Heterocyclic Systems
One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of a wide range of other heterocyclic compounds. The reactive thione group is a key functional handle that allows for a variety of chemical transformations, leading to the formation of fused and substituted heterocyclic systems.
The S-alkylation of the thione group is a common first step, leading to 2-alkylthio-quinazolines. These intermediates can then undergo nucleophilic substitution reactions at the 2-position, allowing for the introduction of various functionalities. For example, reaction with hydrazines can lead to the formation of hydrazinyl derivatives, which are themselves valuable precursors for further cyclization reactions to form triazoloquinazolines.
Furthermore, the reaction of the thione group with other bifunctional reagents can lead to the construction of new fused heterocyclic rings onto the quinazoline core. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]quinazolinium salts. These complex heterocyclic systems are of interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. The ambident nucleophilic character of the quinazoline-4-thione anion (with reactive sites at both sulfur and nitrogen) allows for regioselective synthesis of different heterocyclic isomers depending on the reaction conditions.
Future Directions and Emerging Research Avenues in 2 Ethyl 4ah Quinazoline 4 Thione Chemistry
Development of Sustainable and Green Synthetic Protocols
The future synthesis of 2-ethyl-4aH-quinazoline-4-thione will likely prioritize environmentally benign methods over classical approaches, which often rely on hazardous solvents and high temperatures. Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often increasing yields compared to conventional heating. researchgate.netfrontiersin.org For the synthesis of the quinazolinone precursor to this compound, microwave-assisted methods can offer rapid, efficient, and clean reaction conditions. researchgate.netresearchgate.netnih.gov This technique has been successfully applied to produce a variety of quinazoline (B50416) derivatives, demonstrating its potential for the ethyl-substituted target molecule. researchgate.netnih.gov
Green Solvents and Catalysts: The use of biomass-derived solvents like eucalyptol (B1671775) and pinane (B1207555) is a promising green alternative to traditional volatile organic compounds. nih.govnih.gov Research has shown efficient synthesis of quinazolinethiones in such green solvents, where products can often be isolated by simple filtration, minimizing solvent waste. nih.gov Furthermore, developing catalyst-free, one-pot reactions, perhaps by condensing an appropriate anthranilamide derivative with a reagent to install the ethyl group, represents a highly sustainable and economically viable strategy. derpharmachemica.comrsc.org
Thionation with Modern Reagents: The conversion of the corresponding 2-ethyl-quinazolin-4(3H)-one to the target thione is a critical step. While phosphorus pentasulfide (P₄S₁₀) has been traditionally used, Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in converting carbonyls to thiocarbonyls. researchgate.netresearchgate.net Future research could explore even more sustainable thionating agents.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinazoline-4-thione Analogs
| Parameter | Conventional Method (e.g., Reflux in Toluene) | Green Method (e.g., Microwave in Pinane) |
| Reaction Time | 3–6 hours | 10–20 minutes |
| Typical Yield | 48–89% | 66–97% |
| Solvent | Toluene, Benzene (B151609), Pyridine (B92270) | Water, Eucalyptol, Pinane |
| Energy Input | High (prolonged heating) | Low (short irradiation bursts) |
| Work-up | Column Chromatography | Simple Filtration |
Elucidation of Complex Reaction Pathways and Intermediates
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity.
Identifying Key Intermediates: The synthesis of quinazoline-4-thiones can proceed through several pathways. One common route involves the initial formation of a 2-acylaminothiobenzamide intermediate, which then undergoes cyclization. nih.gov Another pathway is the direct thionation of a pre-formed 2-ethyl-quinazolin-4(3H)-one. nih.gov Investigating the reaction of 2-aminothiobenzamide with a source for the ethyl group, such as propionyl chloride followed by reduction or a related reagent, could reveal novel intermediates. Real-time monitoring of these reactions using spectroscopic techniques could allow for the direct observation and characterization of these transient species.
Understanding Tautomerism: Quinazoline-4-thiones can exist in thiol-thione tautomeric forms. researchgate.net The position of this equilibrium is influenced by the solvent, temperature, and substitution pattern. This tautomerism is critical as it dictates the molecule's reactivity, particularly its behavior as a nucleophile or electrophile. For this compound, understanding the factors that favor the thione versus the quinazoline-4-thiol (B1300822) tautomer will be essential for predicting its chemical behavior and designing subsequent reactions.
Reaction Kinetics: Studying the kinetics of the formation of this compound, particularly the thionation step, can provide valuable insights for process optimization. acs.org This would involve determining reaction orders, rate constants, and activation energies, leading to a more controlled and efficient synthesis.
Application of Advanced Spectroscopic and In Silico Methods
The unambiguous characterization of this compound and the prediction of its properties will rely on a combination of sophisticated analytical and computational techniques.
Comprehensive Spectroscopic Analysis: The structural confirmation of the target compound will require a suite of spectroscopic methods. This includes 1H and 13C NMR to map the proton and carbon framework, FT-IR to confirm the presence of the characteristic C=S bond (typically appearing in the 1250-1020 cm⁻¹ region) and the absence of the C=O precursor band, and high-resolution mass spectrometry (HRMS) to verify the exact molecular weight. nih.govnih.govsapub.org
Stability and Photostability Studies: UV-Vis absorption spectroscopy is a valuable tool for assessing the stability of the compound in various solvents and over time. nih.gov Furthermore, its photostability can be probed by exposure to specific wavelengths of laser radiation, with any degradation monitored by both UV-Vis and FT-IR spectroscopy to identify which chemical bonds are affected. nih.gov
Computational and In Silico Modeling:
Density Functional Theory (DFT): DFT calculations are instrumental in predicting the molecule's three-dimensional geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties such as the HOMO-LUMO energy gap. nih.govresearchgate.net
Molecular Docking: Should this compound be explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with protein targets. rjsocmed.comciteab.comnih.gov
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, providing an early assessment of its drug-like potential. ekb.egtandfonline.com
Table 2: Predicted Spectroscopic and In Silico Data for this compound
| Analysis Type | Predicted Data/Application | Reference Methodologies |
| ¹H NMR | Signals for ethyl group (triplet, quartet), aromatic protons, and N-H proton. | nih.gov, nih.gov |
| ¹³C NMR | Resonances for ethyl carbons, aromatic carbons, and a downfield C=S carbon. | ekb.eg, nih.gov |
| FT-IR (cm⁻¹) | Presence of C=S stretch (~1236 cm⁻¹), N-H stretch (~3400 cm⁻¹), absence of C=O. | nih.gov, nih.gov |
| HRMS | Exact mass confirmation corresponding to the molecular formula C₁₀H₁₀N₂S. | sapub.org |
| Molecular Docking | Calculation of binding energy (kcal/mol) within a specified protein active site. | citeab.com, nih.gov |
| DFT | Calculation of optimized geometry, HOMO-LUMO gap, and vibrational frequencies. | nih.gov, researchgate.net |
Exploration of Novel Material Science Applications
While quinazolines are heavily researched in medicinal chemistry, their thione analogues hold untapped potential in material science. nih.gov The unique electronic properties conferred by the thiocarbonyl group could lead to novel applications.
Luminescent Materials: Quinazoline derivatives have been investigated for their photoluminescent properties. researchgate.net The introduction of the thione group and the ethyl substituent could modulate the electronic structure, potentially leading to materials with interesting fluorescence or phosphorescence characteristics for applications in organic light-emitting diodes (OLEDs) or chemical sensors. rsc.org
Coordination Chemistry and Catalysis: The thione group is an excellent ligand for coordinating with metal ions. charlotte.edu this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination complexes. These materials could exhibit interesting magnetic properties or be explored as heterogeneous catalysts for organic transformations, such as the conversion of CO₂ or CS₂ into value-added chemicals. acs.orgacs.org
Sulfur-Rich Polymers: The thione functional group can participate in polymerization reactions. Investigating the polymerization of this compound or its copolymerization with other monomers could lead to new sulfur-containing polymers with unique optical, electronic, or thermal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
